![molecular formula C7H11NO2 B3048029 (S)-5-Azaspiro[2.4]heptane-6-carboxylic acid CAS No. 152723-57-4](/img/structure/B3048029.png)
(S)-5-Azaspiro[2.4]heptane-6-carboxylic acid
Overview
Description
“(S)-5-Azaspiro[2.4]heptane-6-carboxylic acid” is a compound with the molecular formula C8H13NO2 . It is a type of spiro compound, which are known for their unique properties such as spiroconjugation, spirohyperconjugation, and anomeric effect . These compounds can show significant biological activity due to their special space configurations that can match different spatial structures of macromolecules in organisms .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-5-Azaspiro[2.4]heptane-6-carboxylic acid” include a density of 1.3±0.1 g/cm3, boiling point of 312.4±35.0 °C at 760 mmHg, vapour pressure of 0.0±1.4 mmHg at 25°C, and a flash point of 142.7±25.9 °C . It also has a polar surface area of 63 Å2 and a molar volume of 123.7±5.0 cm3 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Amino Acids : Radchenko et al. (2010) synthesized 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, contributing to the family of sterically constrained amino acids used in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).
Bicyclic Lactams and Lactones Synthesis : Molchanov et al. (2016) treated methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates with zinc in acetic acid, leading to the formation of 1,3-amino alcohols and subsequent cyclization to produce bi- or tricyclic lactams or lactones (Molchanov, Tran, Stepakov, & Kostikov, 2016).
Cycloaddition Reactions : Molchanov and Tran (2013) obtained substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates through regioselective cycloaddition of C-aryl- and C-carbamoylnitrones (Molchanov & Tran, 2013).
Enantioselective Synthesis : López et al. (2020) described a catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, which is a versatile material in medicinal chemistry, leading to the synthesis of N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key element in antiviral ledipasvir synthesis (López et al., 2020).
Applications in Drug Design and Medicinal Chemistry
Antibacterial Drugs : Odagiri et al. (2013) synthesized compounds with the 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl structure, showing potent antibacterial activity against respiratory pathogens, including gram-positive, gram-negative, and atypical strains, as well as multidrug-resistant and quinolone-resistant bacteria (Odagiri et al., 2013).
Dopamine D3 Receptor Antagonists : Micheli et al. (2016) developed a series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes with high affinity and selectivity at the dopamine D3 receptor, which also showed high selectivity over the hERG channel and favorable pharmacokinetic properties (Micheli et al., 2016).
Future Directions
The future directions for the research and development of “(S)-5-Azaspiro[2.4]heptane-6-carboxylic acid” and similar compounds could involve the design and synthesis of new spiro compounds with better biocompatibility, which could be of great significance for the development and efficacy of new drug screening . Additionally, these compounds could be potentially effective against bacterial resistant strains .
properties
IUPAC Name |
(6S)-5-azaspiro[2.4]heptane-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6(10)5-3-7(1-2-7)4-8-5/h5,8H,1-4H2,(H,9,10)/t5-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOAMAASOUOLEG-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(NC2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12C[C@H](NC2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601250608 | |
Record name | (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601250608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-Azaspiro[2.4]heptane-6-carboxylic acid | |
CAS RN |
152723-57-4 | |
Record name | (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152723-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601250608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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